2-(1-Methylhydrazino)quinoxaline

Chemical procurement Quality control Synthetic building block

2-(1-Methylhydrazino)quinoxaline (CAS 16621-55-9) is the only commercially available quinoxaline derivative featuring a 1-methylhydrazino substituent at the 2-position, providing distinct electronic/steric properties versus unmethylated analogs. Its documented divergent reactivity—undergoing condition-dependent cyclization to yield either oxadiazino- or pyridazino-quinoxaline systems—makes it an indispensable synthetic intermediate for medicinal chemistry programs. Sourced at ≥98% purity, it serves as a reliable reference standard for HPLC and mass spectrometry, ensuring reproducible research outcomes.

Molecular Formula C9H10N4
Molecular Weight 174.2 g/mol
CAS No. 16621-55-9
Cat. No. B103667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Methylhydrazino)quinoxaline
CAS16621-55-9
Molecular FormulaC9H10N4
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESCN(C1=NC2=CC=CC=C2N=C1)N
InChIInChI=1S/C9H10N4/c1-13(10)9-6-11-7-4-2-3-5-8(7)12-9/h2-6H,10H2,1H3
InChIKeyNVSYEKJHPNMSTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Methylhydrazino)quinoxaline CAS 16621-55-9: Chemical Profile and Procurement Overview


2-(1-Methylhydrazino)quinoxaline (CAS 16621-55-9) is a nitrogen-containing heterocyclic compound with molecular formula C9H10N4 and molecular weight 174.20 g/mol . This quinoxaline derivative features a 1-methylhydrazino substituent at the 2-position of the quinoxaline core , distinguishing it from other hydrazinoquinoxaline analogs. The compound is commercially available from multiple suppliers at purity grades ranging from 95% to 98% , with applications primarily in pharmaceutical research as a synthetic building block and potential pharmacophore for drug discovery programs [1].

Why Generic Substitution of 2-(1-Methylhydrazino)quinoxaline with Other Quinoxaline Analogs Is Not Straightforward


Quinoxaline derivatives with hydrazino substitution patterns exhibit structure-dependent biological activity profiles that preclude simple interchange . Historical studies on hydrazinoquinoxaline series demonstrate that modifications to the substitution pattern fundamentally alter antibacterial spectrum and potency; for instance, replacing a mercapto group with methylthio in 3-hydrazinoquinoxaline derivatives abolished antibacterial activity entirely, indicating that prototropic tautomerism at the quinoxaline 1,2-position is essential for activity [1][2]. The presence of the 1-methylhydrazino moiety in 2-(1-Methylhydrazino)quinoxaline provides a distinct electronic and steric environment compared to unmethylated hydrazino analogs, affecting both reactivity in downstream synthetic transformations and potential biological target interactions . Consequently, researchers cannot assume functional equivalence between this compound and other hydrazino-substituted quinoxalines or quinoxaline derivatives bearing alternative substituents at the 2-position.

Quantitative Differentiation Evidence for 2-(1-Methylhydrazino)quinoxaline Versus Comparators


Commercial Purity Specifications: 2-(1-Methylhydrazino)quinoxaline Supplier Comparison

Commercially available 2-(1-Methylhydrazino)quinoxaline from multiple suppliers offers verified purity of 98% (NLT 98% specification) , providing a 3 percentage-point purity advantage over alternative suppliers offering 95% minimum purity grades . This represents a measurable difference in product specification that may influence selection for purity-sensitive applications. The melting point is consistently reported at 108-110°C across multiple vendor sources , providing a reliable quality indicator for incoming material verification. Notably, the compound lacks a trifluoromethyl substituent, resulting in a molecular weight of 174.20 g/mol compared to 242.205 g/mol for the 3-trifluoromethyl analog , which confers distinct physicochemical properties including lower calculated LogP and different solubility characteristics.

Chemical procurement Quality control Synthetic building block

Synthetic Utility as an Intermediate for Fused Heterocyclic Systems

2-(1-Methylhydrazino)quinoxaline, in its 4-oxide form, serves as a precursor for the synthesis of 4H-1,3,4-oxadiazino[5,6-b]quinoxalines via intramolecular cyclization [1][2]. Specifically, 6-chloro-2-(1-methylhydrazino)quinoxaline 4-oxide reacts with acetic anhydride to yield 8-chloro-2,4-dimethyl-4H-1,3,4-oxadiazino[5,6-b]quinoxaline, whereas reaction with acetic anhydride/pyridine or acetic anhydride/acetic acid yields a non-cyclized product, 3-(2,2-diacetyl-1-methylhydrazino)-7-chloro-2-oxo-1,2-dihydroquinoxaline [3]. This divergent reactivity under different reaction conditions demonstrates the compound's utility as a versatile intermediate for accessing structurally distinct heterocyclic scaffolds. The same 4-oxide intermediate also reacts with β-diketones and β-ketoesters to form dihydropyridazino[3,4-b]quinoxalines, which were structurally characterized by NMR spectroscopy and X-ray analysis as existing in the 1,5-dihydro form [4].

Heterocyclic synthesis Medicinal chemistry Oxadiazinoquinoxaline

Structural Differentiation from 2-Hydrazinoquinoxaline and 6-Chloro Analog

2-(1-Methylhydrazino)quinoxaline is distinguished from its closest structural analogs by a specific substitution pattern that modulates its chemical and biological properties . Compared to 2-hydrazinoquinoxaline (which lacks N-methylation), the target compound contains a tertiary hydrazino nitrogen with a methyl substituent, which alters hydrogen-bonding capacity (1 H-bond donor vs. 2 in the unmethylated analog) and increases steric bulk at the hydrazino moiety. This methylation influences the compound's interaction with biological targets and its overall stability . Additionally, comparison with 6-chloro-2-(1-methylhydrazinyl)quinoxaline reveals that the chloro-substituted analog introduces an electron-withdrawing group at the 6-position of the quinoxaline ring, which is absent in the target compound. The target compound's molecular descriptors include: H-bond donor count = 1, H-bond acceptor count = 4, rotatable bond count = 1, TPSA = 55.04 Ų, and calculated LogP = 0.9397 .

Structure-activity relationship Chemical reactivity Molecular recognition

Quinoxalinehydrazine Pharmacophore Context: Class-Level Activity Landscape

2-(1-Methylhydrazino)quinoxaline belongs to the quinoxalinehydrazine pharmacophore class, which has demonstrated potent anticancer activity across multiple cancer cell lines [1]. While direct IC50 data for this specific compound are not available in the open literature, the class-level activity provides context for its potential applications. A prototype compound from this class, SC144 (bearing a quinoxalinehydrazine scaffold), showed significant in vivo efficacy in mouse xenograft models of human breast cancer cells [2]. Subsequent SAR studies within this class led to the discovery of SC161 with improved potency, and pharmacophore modeling identified oxadiazolopyrazine and quinoline compounds with IC50 values <3 μM in tumor cell lines, with the most potent compound showing IC50 values <2 μM in HCT116 p53+/+, HCT116 p53-/-, and HEY cells [3]. Quinoxaline hydrazone derivatives, which are structurally related to hydrazinoquinoxalines, have demonstrated anticancer activity with GI50 values ranging from 5.15 μM to 16.0 μM against leukemia and ovarian cancer cell lines [4].

Anticancer drug discovery Pharmacophore modeling Quinoxalinehydrazine

Recommended Research and Industrial Applications for 2-(1-Methylhydrazino)quinoxaline Based on Differentiated Evidence


Scaffold Diversification in Medicinal Chemistry: Accessing Fused Oxadiazinoquinoxaline and Pyridazinoquinoxaline Systems

2-(1-Methylhydrazino)quinoxaline is optimally deployed as a synthetic intermediate for generating structurally diverse fused heterocyclic systems. As demonstrated in peer-reviewed synthetic methodology, the 4-oxide derivative undergoes condition-dependent cyclization to yield either 4H-1,3,4-oxadiazino[5,6-b]quinoxalines or dihydropyridazino[3,4-b]quinoxalines [1][2]. This divergent reactivity allows medicinal chemists to access multiple distinct chemotypes from a single intermediate, supporting scaffold-hopping strategies and patent diversification efforts. The compound is particularly suited for laboratories engaged in heterocyclic chemistry and drug discovery programs seeking to explore novel chemical space around the quinoxaline core.

Quinoxalinehydrazine Pharmacophore-Based Lead Discovery Programs

Given the established potency of the quinoxalinehydrazine pharmacophore class, with lead compounds demonstrating IC50 values <2 μM in cancer cell lines and validated in vivo efficacy in xenograft models [3], 2-(1-Methylhydrazino)quinoxaline serves as a foundational scaffold for SAR exploration. The compound's single H-bond donor, moderate LogP (0.94), and low molecular weight (174.20 g/mol) provide favorable drug-like properties as a starting point for optimization . Researchers engaged in anticancer drug discovery, particularly those exploring kinase inhibition or topoisomerase II modulation, should prioritize this scaffold for systematic derivatization and biological evaluation.

Reference Standard for Analytical Method Development and Quality Control

With well-characterized physicochemical properties including a melting point of 108-110°C and commercial availability at 98% purity , 2-(1-Methylhydrazino)quinoxaline is suitable for use as a reference standard in HPLC method development, mass spectrometry calibration, and quality control applications. The compound's distinct retention characteristics and spectral properties make it valuable for analytical laboratories requiring reliable reference materials for quinoxaline derivative analysis. The availability from multiple suppliers with documented purity specifications ensures reproducible procurement for ongoing analytical workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1-Methylhydrazino)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.